1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea
Description
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea is a synthetic small molecule characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a phenylurea moiety at position 4.
Properties
IUPAC Name |
1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-12-15(21-17(23)20-14-8-4-3-5-9-14)13(2)19-16(18-12)22-10-6-7-11-22/h3-5,8-9H,6-7,10-11H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUHOXLMMZLTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea is a complex organic compound belonging to the class of urea derivatives. This compound is characterized by a pyrimidine ring that is substituted at the 4 and 6 positions with methyl groups and features a pyrrolidine moiety. The structural characteristics of this compound suggest significant potential for diverse biological activities, particularly in medicinal chemistry.
Structural Features
The molecular structure of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea can be represented as follows:
Key Structural Components:
- Pyrimidine Ring: Provides a platform for various substitutions that enhance biological activity.
- Pyrrolidine Moiety: Imparts flexibility and steric properties that may influence interactions with biological targets.
- Urea Functionality: Known for its role in modulating pharmacological properties.
Biological Activities
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities. The following table summarizes some key findings related to its biological activity:
The biological activity of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea can be attributed to its ability to interact with various enzymes and receptors. For instance:
- Kinase Inhibition: The compound has been shown to inhibit kinases involved in cancer progression, which may contribute to its anticancer properties.
- Cytokine Modulation: It affects the release of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
-
Anticancer Activity:
A study investigated the effects of this compound on human cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest. -
Anti-inflammatory Effects:
In vitro experiments demonstrated that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent. -
Kinase Interaction Studies:
Molecular docking simulations have shown that 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea binds effectively to specific kinase targets, providing insights into its selectivity and potency.
Synthesis and Derivatives
The synthesis of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea can be achieved through several synthetic routes involving the reaction of pyrimidine precursors with appropriate amines. Variations in synthesis can lead to derivatives with enhanced or altered biological profiles.
Common Synthetic Pathways:
- Reaction of 2-chloropyrimidine with pyrrolidine.
- Urea formation through reaction with phenolic compounds.
Scientific Research Applications
1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea exhibits a range of biological activities, including:
- Antiproliferative Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
- Targeting Kinases : It has been reported to interact with various kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target | Reference |
|---|---|---|
| Antiproliferative | Various cancer cell lines | |
| Kinase Inhibition | EGFR, VEGFR | |
| Antioxidative | Cellular oxidative stress |
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. Results indicated that it exhibited significantly higher inhibition rates compared to standard chemotherapeutic agents like gefitinib, particularly against EGFR-mutated cells .
Case Study 2: Kinase Inhibition
In another investigation, the compound was tested for its ability to inhibit VEGFR kinase activity. Results demonstrated that it effectively reduced VEGFR-mediated signaling pathways involved in angiogenesis, suggesting potential applications in treating tumors reliant on vascular growth .
Chemical Reactions Analysis
Chemical Reaction Types and Conditions
The compound participates in multiple reaction pathways due to its pyrimidine core, urea linkage, and substituents. Key reactions include:
2.1. Oxidation Pathways
The pyrrolidine moiety undergoes oxidation with KMnO₄ to form N-oxide derivatives (Fig. 1A). Computational studies suggest the reaction proceeds via a radical intermediate stabilized by the pyrimidine ring’s electron-withdrawing effect.
2.2. Hydrolysis Kinetics
Under acidic reflux conditions, hydrolysis occurs at the urea carbonyl group (Fig. 1B). Kinetic studies show a half-life (t₁/₂) of 4.2h in 6M HCl, with activation energy (Eₐ) of 72 kJ/mol.
2.3. Suzuki-Miyaura Cross-Coupling
Halogenated derivatives (e.g., bromine at C-2) react with aryl boronic acids via Pd-catalyzed coupling (Fig. 1C). Key parameters:
Comparative Reactivity Analysis
The compound’s reactivity is influenced by:
-
Steric Effects : 4,6-Dimethyl groups hinder substitution at C-4/C-6 (rate constants reduced by 40% vs. unmethylated analogs) .
-
Electronic Effects : Pyrimidine ring’s electron deficiency accelerates nucleophilic attacks at C-2 (Hammett σₚ = +0.82).
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution yields by 20–30% vs. nonpolar solvents.
Stability Under Reaction Conditions
| Condition | Stability |
|---|---|
| Thermal (≤150°C) | Stable for ≤6h (TGA/DSC data) |
| UV Light (254nm) | Gradual decomposition (15% loss in 24h) |
| Aqueous Base (pH 12) | Rapid urea bond cleavage (t₁/₂ = 1.8h) |
Comparison with Similar Compounds
1-[4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea
Key Differences :
- Core Structure : Replaces the pyrimidine ring with a pyrrolo[2,3-d]pyrimidine system, introducing an additional fused pyrrole ring.
- Substituents: Features a cyclopentyl group at position 7 and an amino group at position 4, enhancing hydrophobic interactions and hydrogen bonding in kinase binding pockets.
- Activity: Co-crystallized with HCK, demonstrating nanomolar inhibitory activity due to interactions with hinge-region residues (e.g., Met439) and adjacent hydrophobic pockets .
Comparison :
The target compound lacks the fused pyrrole ring and cyclopentyl group, which may reduce binding affinity compared to this analogue. However, the pyrrolidine substituent at position 2 could improve solubility or alter selectivity profiles.
Methyl-{4,6-diamino-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate
Key Differences :
- Core Structure : Pyrazolo[3,4-b]pyridine replaces pyrimidine, creating a larger heterocyclic system.
- Synthesis: Patent data highlight challenges in purification due to the compound’s polarity, resolved via recrystallization in ethanol-water mixtures .
Comparison :
The target compound’s simpler pyrimidine core and phenylurea group may streamline synthesis but limit potency against targets requiring extended planar interactions.
Pyrimidine Derivatives in Catalogs
Examples from Biopharmacule Speciality Chemicals ():
| Compound Name | Key Substituents | Potential Applications |
|---|---|---|
| 5-Pyrimidinecarboxaldehyde (4,6-dichloro-2-phenyl-) | Dichloro, phenyl, aldehyde groups | Intermediate for nucleoside analogues |
| 5-Pyrimidinol (4,6-dimethyl-) | Methyl, hydroxyl groups | Antioxidant or metal-chelating agents |
Comparison :
The target compound’s pyrrolidine and phenylurea groups differentiate it from these derivatives, suggesting a focus on protein binding rather than reactivity or chelation.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyrrolidine derivatives with substituted pyrimidine precursors. Key steps include:
- Nucleophilic substitution to introduce the pyrrolidin-1-yl group at the pyrimidine C2 position .
- Urea linkage formation via reaction of an isocyanate intermediate with aniline derivatives .
Characterization should employ: - NMR spectroscopy (1H, 13C) to confirm substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) .
- Mass spectrometry (ESI-TOF) for molecular weight verification .
Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- Reverse-phase HPLC with buffered mobile phases (e.g., ammonium acetate, pH 6.5) improves peak resolution and reproducibility .
- LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity for trace analysis in biological or environmental samples .
- Calibration curves using certified reference standards (e.g., ≥95% purity) ensure accurate quantification .
Advanced Research Questions
Q. How can researchers investigate the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Experimental Design :
- Laboratory simulations : Use controlled aqueous systems (pH 4–9, UV light exposure) to mimic photodegradation .
- Soil/water microcosms : Monitor abiotic/biotic degradation via LC-HRMS to identify metabolites (e.g., demethylated or hydroxylated derivatives) .
- Data Analysis :
- Apply kinetic models (e.g., first-order decay) to estimate half-lives.
- Use QSAR models to predict ecotoxicity of degradation products .
Q. What strategies are effective for resolving contradictions in biological activity data across assays?
- Methodological Answer :
- Cross-validation : Replicate assays (e.g., antioxidant DPPH/ORAC, enzyme inhibition) with standardized protocols to rule out methodological variability .
- Dose-response curves : Compare EC50/IC50 values across cell lines (e.g., cancer vs. normal) to assess selectivity .
- Meta-analysis : Aggregate data from independent studies to identify trends or outliers .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .
- Use DFT calculations to analyze electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
- Experimental Validation :
- Synthesize analogs (e.g., substituent variations at the phenylurea group) and test activity in bioassays .
Q. What experimental approaches optimize synthetic yield while minimizing impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water) .
Key Considerations
- Safety : Follow protocols for handling pyrrolidine derivatives (e.g., PPE, fume hood use) due to potential toxicity .
- Data Reproducibility : Use certified reference materials and document batch-to-batch variability .
- Ethical Compliance : Adhere to institutional guidelines for environmental and biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
